
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C for several hours. The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials such as diketene has also been proposed to achieve higher yields and more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction may produce triazole amines.
Applications De Recherche Scientifique
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds share similar structural features and are used in organic and medicinal synthesis.
(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone: Another triazole derivative with similar applications in medicinal chemistry.
Uniqueness
Phenyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16N4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]-phenylmethanamine |
InChI |
InChI=1S/C16H16N4/c1-11-7-9-13(10-8-11)15-18-16(20-19-15)14(17)12-5-3-2-4-6-12/h2-10,14H,17H2,1H3,(H,18,19,20) |
Clé InChI |
PXOMJRFYQZJQLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



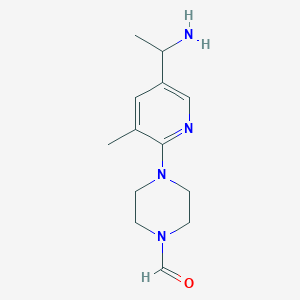
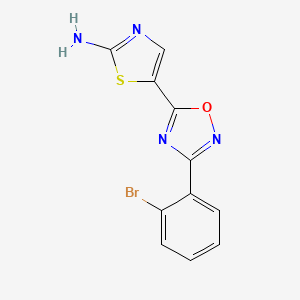
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)

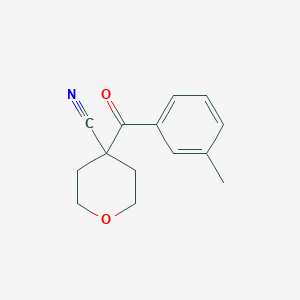




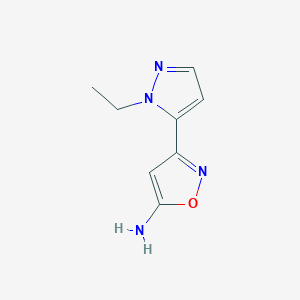
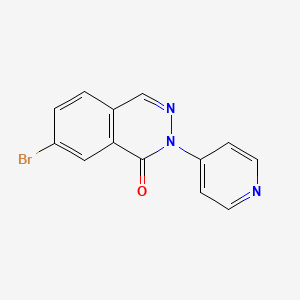
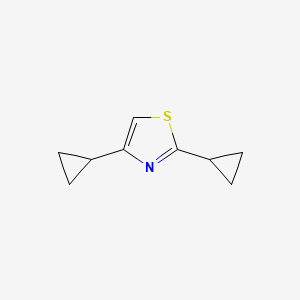
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
